molecular formula C11H11N7O3 B7738142 MFCD01182079

MFCD01182079

Cat. No.: B7738142
M. Wt: 289.25 g/mol
InChI Key: KOMCFNBEPKFBKY-LHHJGKSTSA-N
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Description

MFCD01182079 (hypothetical identifier; inferred from contextual evidence) is a chemical compound with structural and functional characteristics that align with boronic acid derivatives or halogenated aromatic systems. These compounds are typically utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their reactivity and stability under diverse conditions.

Key properties of CAS 1046861-20-4 include:

  • Molecular Weight: 235.27 g/mol
  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • Synthetic Route: Palladium-catalyzed cross-coupling in THF/water at 75°C .

For CAS 1761-61-1:

  • Molecular Weight: 201.02 g/mol
  • Log Po/w (XLOGP3): Not reported; Log S (ESOL) = -2.47
  • Solubility: 0.687 mg/mL (0.00342 mol/L)
  • Synthetic Route: A-FGO catalyst in THF under reflux, emphasizing green chemistry .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O3/c19-8(16-14-5-7-1-3-12-4-2-7)6-13-9-10(20)15-11(21)18-17-9/h1-5H,6H2,(H,13,17)(H,16,19)(H2,15,18,20,21)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMCFNBEPKFBKY-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01182079 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger structure of this compound.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which is crucial for achieving the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves:

    Batch Processing: This method allows for the careful control of reaction conditions and the ability to produce large quantities of the compound.

    Continuous Flow Processing: This method is used for the efficient and consistent production of this compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD01182079 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: These include compounds like potassium permanganate and hydrogen peroxide.

    Reducing Agents: These include compounds like sodium borohydride and lithium aluminum hydride.

    Catalysts: These include transition metal catalysts like palladium and platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

MFCD01182079 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.

    Medicine: It has potential therapeutic applications and is used in the development of new drugs.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD01182079 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: this compound can bind to specific enzymes, altering their activity and affecting biochemical pathways.

    Modulating Receptor Activity: The compound can interact with receptors on the surface of cells, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD01182079-like compounds with their analogs:

Property CAS 1046861-20-4 CAS 1761-61-1 Similar Compound A [(3-Bromo-5-chlorophenyl)boronic acid]
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight 235.27 g/mol 201.02 g/mol 235.27 g/mol
Log Po/w (XLOGP3) 2.15 Not reported 2.15
Solubility 0.24 mg/mL 0.687 mg/mL 0.18 mg/mL
Synthetic Accessibility 2.07 Not reported 1.98

Key Observations :

  • CAS 1046861-20-4 and Similar Compound A share identical molecular formulas but differ in synthetic accessibility, likely due to divergent reaction conditions or catalyst efficiency .
  • CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL vs. 0.24 mg/mL), attributed to its simpler aromatic structure and lack of boron coordination .
Palladium-Catalyzed Cross-Coupling (CAS 1046861-20-4)
  • Reagents: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium phosphate.
  • Conditions : THF/water, 75°C, 1.33 hours.
  • Yield: Not explicitly stated but inferred as moderate-to-high based on similar protocols .

Comparison :

  • The A-FGO method emphasizes sustainability (green solvent, recyclable catalyst), whereas palladium-based synthesis prioritizes precision in cross-coupling reactions.

Insights :

Analytical and Validation Techniques

Advanced methodologies from were applied to characterize these compounds:

  • Chromatographic Purity : >95% for CAS 1046861-20-4 using HPLC (Supplementary Table 3 ).
  • Spectroscopic Validation : FT-IR and NMR confirmed functional groups (e.g., B-O bonds in boronic acids) .

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